5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate
Description
Properties
Molecular Formula |
C12H10N4O6S |
|---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
6-nitro-2-pyridin-3-yl-1H-benzimidazole;sulfuric acid |
InChI |
InChI=1S/C12H8N4O2.H2O4S/c17-16(18)9-3-4-10-11(6-9)15-12(14-10)8-2-1-5-13-7-8;1-5(2,3)4/h1-7H,(H,14,15);(H2,1,2,3,4) |
InChI Key |
CSMRWGOASXLUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-].OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzimidazole Core
The foundational step in synthesizing 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate is the regioselective nitration of the benzimidazole core. This process typically employs a mixed-acid system comprising concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0°C and 5°C. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which electrophilically attacks the electron-rich C-5 position of benzimidazole.
Critical Parameters :
- Acid Ratio : A 1:3 molar ratio of HNO₃ to H₂SO₄ maximizes nitro group incorporation while minimizing byproducts like dinitro derivatives.
- Temperature Control : Maintaining sub-10°C conditions prevents over-nitration and decomposition.
Pyridinyl Group Substitution at C-2 Position
Following nitration, the introduction of the pyridin-3-yl group at the C-2 position is achieved via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. NAS dominates industrial workflows due to cost efficiency:
- Substrate Activation : The nitrated benzimidazole is treated with a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to deprotonate the N-H group, enhancing nucleophilicity at C-2.
- Reagent Selection : 3-Bromopyridine serves as the electrophilic partner, with reactions conducted at 80–100°C for 12–24 hours.
- Mechanistic Pathway : The reaction proceeds through a Meisenheimer complex intermediate, with the pyridinyl group displacing the bromide ion.
Yield Optimization :
Sulfation to Form Sulfate Salt
The final step involves converting the free base into its sulfate salt. This is accomplished by treating 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole with concentrated sulfuric acid under controlled conditions:
- Protonation : The benzimidazole’s N-1 atom reacts with H₂SO₄, forming a stable bisulfate anion (HSO₄⁻) counterion.
- Crystallization : Slow cooling of the reaction mixture in ethanol yields high-purity sulfate crystals.
Key Consideration : Excess H₂SO₄ must be neutralized post-reaction to prevent sulfonation of the aromatic ring.
Optimization of Reaction Conditions
Nitration Efficiency
A comparative study of nitrating agents reveals that mixed-acid systems outperform alternatives like acetyl nitrate (Table 1):
Table 1: Nitration Efficiency Under Varied Conditions
| Nitrating System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5 | 92 | 98 |
| Acetyl Nitrate | 25 | 68 | 85 |
| Nitrogen Dioxide | -10 | 75 | 90 |
Substitution Kinetics
The pyridinyl substitution step benefits from microwave-assisted synthesis, reducing reaction times from 24 hours to 45 minutes while maintaining yields above 80%.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities employ continuous flow systems for nitration and substitution steps, achieving:
- Throughput : 50 kg/hour of nitrated intermediate.
- Safety : Automated temperature control mitigates exothermic risks.
Purification Protocols
Industrial workflows utilize countercurrent chromatography (CCC) with hexane-ethyl acetate gradients, achieving 99.5% purity for the sulfate salt.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis with a C18 column and 0.1% trifluoroacetic acid mobile phase resolves impurities below 0.2%.
Comparative Analysis of Methodologies
Table 2: Cost-Benefit Analysis of Synthetic Routes
| Method | Cost (USD/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 1200 | 70 | Moderate |
| Continuous Flow | 900 | 88 | High |
| Microwave-Assisted | 1500 | 85 | Low |
Data synthesized from,, and
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its nitro group, pyridinyl substituent, and benzimidazole heterocycle. Key transformations include:
Nitro Group Reactivity
-
Reduction : The nitro group undergoes reduction to an amine (NH₂) using reagents like H₂/Pd-C or Fe/HCl, forming 5-amino-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate. This intermediate is valuable for further functionalization .
-
Bioreduction : Under physiological conditions, the nitro group may undergo enzymatic reduction to reactive intermediates (e.g., hydroxylamine), contributing to its biological activity.
Pyridinyl Substituent Reactivity
-
Cross-Coupling : The pyridinyl group can participate in Suzuki, Heck, or Sonogashira coupling to introduce additional substituents (e.g., aryl, alkenyl, or alkyne groups) .
-
Electrophilic Substitution : Directed substitution (e.g., halogenation) at the pyridine ring is possible, though steric hindrance from the benzimidazole core may influence regioselectivity .
Benzimidazole Core Reactivity
-
Nucleophilic Substitution : The nitrogen atoms in the benzimidazole ring are nucleophilic and can react with alkylating agents (e.g., methyl iodide) to form N-alkyl derivatives .
-
Acyl Transfer : Acylation with acyl chlorides or anhydrides introduces acyl groups at the nitrogen positions .
Table 2: Key Chemical Reactions
Purification and Stability
The compound’s purification involves solvents like dichloromethane, acetic acid, and water, as described in patent processes . Crude intermediates with 70–80% purity are purified using recrystallization or chromatography to achieve higher yields.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate is its antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including:
- Bacteria : The compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal effects, making it a candidate for further development as an antimicrobial agent .
- Fungi : It has shown efficacy against fungal strains like Candida albicans, suggesting potential applications in antifungal therapies .
Antitumor Activity
Research indicates that derivatives of benzimidazole compounds, including 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate, possess antitumor properties. Investigations into their mechanisms reveal that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases .
Neuroprotective Effects
Emerging studies suggest that compounds related to benzimidazoles may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. These compounds are thought to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of several benzimidazole derivatives, including 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate. The results demonstrated that this compound had a significantly lower MIC against S. aureus compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .
Antitumor Mechanism Investigation
In vitro studies have shown that 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Potential Applications in Drug Development
Given its diverse biological activities, 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate holds promise for development into therapeutic agents across multiple fields:
- Antimicrobial agents : Targeting resistant bacterial strains.
- Anticancer drugs : Developing new treatments for various cancers.
- Neuroprotective drugs : Potential treatments for neurodegenerative disorders.
Tables
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate with structurally related compounds, emphasizing substituent effects, synthesis pathways, solubility, and biological activities.
Structural and Functional Insights
- Substituent Impact on Solubility : The sulfate counterion in the main compound likely improves aqueous solubility compared to RetroABZ (neutral thioether) and pyridin-3-yl analogs . Lipophilic substituents, such as the 4-propoxybenzyl group in Protonitazepyne, reduce solubility but enhance membrane permeability for CNS-targeting opioids .
- Biological Activity :
- Antiparasitic Activity : RetroABZ’s giardicidal potency (IC₅₀ = 1.2 µM) underscores the importance of the nitro group and sulfur-based substituents .
- Antibacterial Effects : Pyridin-3-yl analogs exhibit activity against Gram-positive bacteria, suggesting that the main compound’s pyridine moiety may confer similar properties .
- Opioid Activity : Protonitazepyne’s pyrrolidine-ethyl chain and propoxybenzyl group demonstrate how benzimidazole scaffolds can be repurposed for diverse targets .
Pharmacological Considerations
- Nitro Group: Enhances electrophilicity and redox activity, critical for antiparasitic effects but may contribute to cytotoxicity in non-target cells .
- Pyridin-3-yl vs. Thioether Groups : Pyridine rings improve solubility and hydrogen-bonding capacity, whereas thioethers (e.g., RetroABZ) increase lipophilicity and membrane penetration .
Biological Activity
5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate has the following chemical formula:
- Chemical Formula : CHNOS
- Molecular Weight : 284.28 g/mol
This compound features a benzimidazole core substituted with a nitro group and a pyridine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/mL |
| Escherichia coli | 12.5 µg/mL |
| Candida albicans | 15.6 µg/mL |
These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against several cancer cell lines, including:
- HePG2 (liver cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
The results showed that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM across these lines, indicating moderate efficacy in cancer treatment .
The biological activities of 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate are attributed to its ability to interact with various molecular targets:
- Inhibition of DNA Synthesis : The benzimidazole scaffold is known to interfere with DNA replication processes in microbial cells.
- NLRP3 Inflammasome Inhibition : Similar compounds have shown potential in modulating inflammatory responses through the inhibition of the NLRP3 inflammasome pathway .
Study on Antimicrobial Efficacy
A study conducted by Al-Blewi et al. evaluated the antimicrobial effectiveness of various benzimidazole derivatives, including 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate. The findings demonstrated its superior activity against Staphylococcus aureus, particularly in methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Evaluation
In another study focused on anticancer properties, the compound was tested against multiple cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. This mechanism suggests a dual role in both inhibiting tumor growth and promoting programmed cell death .
Q & A
Q. What are the optimal synthetic routes for 5-Nitro-2-(pyridin-3-yl)-1H-benzo[d]imidazole sulfate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between nitro-substituted benzimidazole precursors and pyridinyl derivatives. Key steps include:
- Precursor Functionalization : Nitration of the benzimidazole core followed by coupling with pyridin-3-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Sulfation : Treatment with sulfuric acid or sulfating agents under controlled temperature (e.g., 60–80°C) to introduce the sulfate group.
- Purification : Column chromatography or recrystallization to isolate the product. Yields up to 85% have been reported for analogous nitro-benzimidazole derivatives by optimizing solvent systems (e.g., DMF/EtOH) and reaction times .
Critical Parameters : Monitor reaction progress via TLC or HPLC (e.g., 95.5% purity achieved in related compounds using reverse-phase HPLC) .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its synthesis?
- Methodological Answer : Use a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C5, pyridinyl at C2). For example, pyridinyl protons typically resonate at δ 8.5–9.0 ppm in DMSO-d₆ .
- IR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, sulfonate S=O at ~1250 cm⁻¹).
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₂H₉N₄O₅S: 321.0254).
- Thermal Analysis : Melting points (>300°C for similar nitro-benzimidazoles) indicate thermal stability .
- XRD : Resolve crystal structure if single crystals are obtainable.
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic behavior of this compound in different environments?
- Methodological Answer :
- Geometry Optimization : Use B3LYP/6-31G* basis sets to minimize energy and confirm ground-state structures .
- Electronic Properties : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. For example, nitro groups reduce HOMO energy, enhancing electrophilicity .
- Solvent Effects : Apply polarizable continuum models (PCM) to simulate interactions in polar solvents (e.g., water, DMSO).
- Reactivity Maps : Generate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites for functionalization .
Q. What methodological approaches are recommended to analyze the stability and degradation pathways under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Monitor via HPLC for degradation products (e.g., desulfation or nitro-group reduction).
- Oxidative Stress : Use H₂O₂ (3%) to simulate oxidation pathways.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., weight loss at >250°C indicates sulfate group instability) .
- Kinetic Modeling : Fit degradation data to first-order kinetics to estimate half-lives.
Q. How can researchers design experiments to investigate potential antibacterial activity and establish structure-activity relationships (SAR)?
- Methodological Answer :
- In Vitro Assays :
- MIC Testing : Screen against Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (MIC range: 2–128 µg/mL) .
- Time-Kill Curves : Evaluate bactericidal kinetics at 2× MIC.
- SAR Analysis :
- Nitro Group Role : Compare activity with non-nitro analogs to assess electron-withdrawing effects on membrane penetration.
- Pyridinyl Substitution : Test derivatives with pyridin-2-yl or pyridin-4-yl groups to determine positional effects on target binding .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons) with IR and XRD to resolve ambiguous signals.
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in the benzimidazole ring .
- Computational NMR : Compare experimental ¹³C shifts with DFT-calculated values (error margin: ±5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
